3-((4-Methoxybenzyl)oxy)piperidine hydrochloride
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Overview
Description
3-((4-Methoxybenzyl)oxy)piperidine hydrochloride is a chemical compound with the molecular formula C13H19NO2·HCl It is a derivative of piperidine, a six-membered heterocyclic amine, and features a methoxybenzyl group attached to the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Methoxybenzyl)oxy)piperidine hydrochloride typically involves the reaction of piperidine with 4-methoxybenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene at elevated temperatures. The resulting product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-((4-Methoxybenzyl)oxy)piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The methoxybenzyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the methoxy group, yielding a simpler piperidine derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.
Major Products Formed
Oxidation: 4-Methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: 3-(4-Hydroxybenzyl)piperidine.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
3-((4-Methoxybenzyl)oxy)piperidine hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-((4-Methoxybenzyl)oxy)piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxybenzyl group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Methoxybenzyl)piperidine
- 3-(4-Methylbenzyl)piperidine hydrochloride
- 3-(4-Fluorobenzyl)piperidine hydrochloride
Uniqueness
3-((4-Methoxybenzyl)oxy)piperidine hydrochloride is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C13H20ClNO2 |
---|---|
Molecular Weight |
257.75 g/mol |
IUPAC Name |
3-[(4-methoxyphenyl)methoxy]piperidine;hydrochloride |
InChI |
InChI=1S/C13H19NO2.ClH/c1-15-12-6-4-11(5-7-12)10-16-13-3-2-8-14-9-13;/h4-7,13-14H,2-3,8-10H2,1H3;1H |
InChI Key |
MTFUBWJISGZRHW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)COC2CCCNC2.Cl |
Origin of Product |
United States |
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